molecular formula C15H26O6 B14902229 tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B14902229
M. Wt: 302.36 g/mol
InChI Key: NGABCYSYENPREI-RYUDHWBXSA-N
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Description

tert-Butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: is a chemical compound with the molecular formula C15H26O6. It is known for its unique structure, which includes a tert-butyl group, a dioxane ring, and an acetoxymethyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of tert-butyl acetate with a suitable dioxane derivative. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions and functional group transformations .

Biology and Medicine: The compound may be used in the development of pharmaceuticals and biologically active molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in drug synthesis .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of desired products. The dioxane ring and acetoxymethyl group play crucial roles in its reactivity and selectivity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its specific combination of functional groups and its ability to undergo selective reactions. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C15H26O6

Molecular Weight

302.36 g/mol

IUPAC Name

tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C15H26O6/c1-10(16)18-9-12-7-11(19-15(5,6)20-12)8-13(17)21-14(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12-/m0/s1

InChI Key

NGABCYSYENPREI-RYUDHWBXSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C[C@H](OC(O1)(C)C)CC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)OCC1CC(OC(O1)(C)C)CC(=O)OC(C)(C)C

Origin of Product

United States

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